molecular formula C11H11N3O3 B8548590 2-[(3-Nitro-4-quinolinyl)amino]ethanol

2-[(3-Nitro-4-quinolinyl)amino]ethanol

Cat. No.: B8548590
M. Wt: 233.22 g/mol
InChI Key: NYTKFKFUDXTEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Nitro-4-quinolinyl)amino]ethanol is a nitrogen-containing heterocyclic compound designed for research and development purposes. It features a quinoline scaffold, a privileged structure in medicinal chemistry known for its broad spectrum of biological activities . This compound serves as a key synthetic intermediate for constructing more complex molecules. Researchers can utilize it in the development of novel therapeutic agents, particularly in the fields of oncology and virology. The quinoline core is a common motif in several marketed drugs and investigational compounds due to its ability to interact with diverse biological targets . Its mechanism of action is application-dependent but often involves interaction with enzymatic targets or DNA. The nitro and aminoethanol substituents on the quinoline ring offer versatile handles for further chemical modification, making it a valuable building block in combinatorial chemistry and drug discovery programs. Quinoline derivatives have demonstrated significant pharmacological activities, including anticancer, antibacterial, and notably, antiviral effects against viruses such as human immunodeficiency virus (HIV), hepatitis C virus, and Ebola virus . This compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

2-[(3-nitroquinolin-4-yl)amino]ethanol

InChI

InChI=1S/C11H11N3O3/c15-6-5-12-11-8-3-1-2-4-9(8)13-7-10(11)14(16)17/h1-4,7,15H,5-6H2,(H,12,13)

InChI Key

NYTKFKFUDXTEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NCCO

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 3 Nitro 4 Quinolinyl Amino Ethanol

Reactivity of the Quinoline (B57606) Heterocyclic System

The quinoline ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The position and nature of these reactions are heavily influenced by the existing substituents on the ring. In the case of 2-[(3-Nitro-4-quinolinyl)amino]ethanol, the powerful electron-withdrawing nitro group at the 3-position and the electron-donating amino group at the 4-position exert significant control over the molecule's reactivity.

Electrophilic Aromatic Substitution on the Quinoline Nucleus

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The quinoline system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Furthermore, the presence of a nitro group, a strong deactivating group, further reduces the electron density of the ring system, making electrophilic substitution even more challenging. nih.govyoutube.com

In acidic conditions, which are common for SEAr reactions like nitration and sulfonation, the quinoline nitrogen is likely to be protonated. wikipedia.orglibretexts.orglumenlearning.com This protonation, combined with the deactivating effect of the nitro group at C3, directs incoming electrophiles primarily to the benzene ring portion of the heterocycle (positions 5, 6, 7, and 8). Nitration of N-protected tetrahydroquinoline, a related structure, has shown that substitution typically occurs at the 6- or 7-positions. researchgate.net

Reaction TypeTypical ReagentsElectrophilePredicted Position of Substitution
NitrationHNO₃ / H₂SO₄NO₂⁺ (Nitronium ion)Positions 5 or 8
HalogenationBr₂ / FeBr₃Br⁺ (Bromonium ion)Positions 5 or 8
SulfonationFuming H₂SO₄SO₃Positions 5 or 8

Nucleophilic Substitution Reactions at Key Positions of the Quinoline Ring

The presence of the electron-withdrawing nitro group at the 3-position significantly activates the quinoline ring for nucleophilic aromatic substitution (SNAr), particularly at the C4 position. nih.gov This is the key reaction for the synthesis of the title compound itself. The starting material, 4-chloro-3-nitroquinoline (B17048), is highly susceptible to attack by nucleophiles. biosynth.comresearchgate.netresearchgate.net

The synthesis of this compound is achieved through the nucleophilic substitution of the chlorine atom in 4-chloro-3-nitroquinoline by the amino group of 2-aminoethanol. prepchem.com The reaction proceeds readily, often facilitated by a base like triethylamine (B128534), which neutralizes the HCl byproduct.

General Reaction Scheme:

4-Chloro-3-nitroquinoline + H₂N-CH₂CH₂-OH → this compound + HCl

This reactivity allows for the introduction of a wide variety of substituents at the 4-position by reacting 4-chloro-3-nitroquinoline with different nucleophiles.

NucleophileProduct at C4-PositionReference Compound Class
Amines (e.g., 2-aminoethanol)Substituted Amino Group4-Aminoquinoline (B48711) derivatives prepchem.comnih.govnih.govmdpi.com
Azide (N₃⁻)Azido Group4-Azido-3-nitroquinolines researchgate.net
Thiophenols (ArS⁻)Thioether Group4-Thio-substituted quinolines researchgate.net
Hydrazine (H₂NNH₂)Hydrazino Group4-Hydrazinoquinolines mdpi.com

Transformations of the Nitro Group on the Quinoline System

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to an amino group. This transformation provides a gateway to a vast array of further chemical modifications.

Reduction Pathways of Aromatic Nitro Moieties to Amines

The reduction of the aromatic nitro group on the quinoline system to a primary amine is a fundamental transformation. This conversion dramatically alters the electronic properties of the molecule, changing the substituent from strongly electron-withdrawing to strongly electron-donating. A variety of reducing agents can accomplish this transformation under mild conditions, tolerating many other functional groups. nih.gov

Commonly employed methods include:

Dissolving Metal Reductions : Systems like iron powder in acetic acid (Fe/AcOH) are mild, selective, and widely used for the reduction of nitroaromatics to anilines. mdpi.comresearchgate.net

Metal Salts : Stannous chloride (SnCl₂) is an effective and predictable reagent for reducing nitroquinolines to the corresponding aminoquinolines. nih.gov

Catalytic Hydrogenation : This method uses hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a clean and efficient method, though it may also reduce other susceptible groups.

The reduction of this compound would yield 2-[(3-Amino-4-quinolinyl)amino]ethanol, a 3,4-diaminoquinoline derivative. Such compounds are valuable precursors for the synthesis of fused heterocyclic systems, like imidazo[4,5-c]quinolines. researchgate.net

Mechanisms of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a six-electron process. mdpi.comnih.gov The exact mechanism depends on the reducing agent and reaction conditions, but it generally proceeds through a series of two-electron or single-electron transfer steps.

The general pathway involves the formation of nitroso and hydroxylamine intermediates before the final amine is produced. nih.gov

Simplified Pathway: Ar-NO₂ → [Ar-NO] → [Ar-NHOH] → Ar-NH₂

Formation of Reactive Intermediates (e.g., Nitroso, Hydroxyaminoquinolines)

Nitrosoquinoline : The first stable intermediate in the two-electron reduction pathway is the nitroso derivative (Ar-NO). The reduction of the nitroso group to the hydroxylamine is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov

Hydroxyaminoquinoline : The subsequent intermediate is the N-hydroxylamino derivative (Ar-NHOH). Phenylhydroxylamines and their derivatives are important chemical intermediates that can sometimes be isolated under controlled reduction conditions. mdpi.com These intermediates are of significant interest because they can undergo further reactions, such as rearrangements or couplings.

In the context of this compound, partial reduction could theoretically lead to the formation of 2-[(3-Nitroso-4-quinolinyl)amino]ethanol or 2-[(3-Hydroxyamino-4-quinolinyl)amino]ethanol. These intermediates, while not typically the desired final products in a full reduction, represent key stages in the chemical transformation of the nitro group.

Reactions Involving the Aminoethanol Side Chain

The aminoethanol side chain of this compound offers two primary sites for chemical modification: the terminal hydroxyl group and the secondary amine linkage. The reactivity of these sites allows for the synthesis of a variety of derivatives through reactions such as esterification, etherification, alkylation, and acylation.

Reactivity of the Hydroxyl Group (e.g., Esterification, Etherification)

The primary hydroxyl group in this compound can undergo typical reactions of alcohols, most notably esterification and etherification. These reactions allow for the introduction of a wide range of functionalities, potentially altering the compound's physical and chemical properties.

Esterification: The conversion of the hydroxyl group to an ester can be achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The general scheme for esterification involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Etherification: The formation of an ether linkage from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The strong electron-withdrawing nature of the nitroquinolinyl group may increase the acidity of the hydroxyl proton, facilitating alkoxide formation.

General reaction conditions for these transformations are summarized in the table below, based on analogous reactions.

Reaction TypeReagentCatalyst/BaseProduct
EsterificationAcid Chloride (R-COCl)Pyridine or Triethylamine2-[(3-Nitro-4-quinolinyl)amino]ethyl ester
EtherificationAlkyl Halide (R-X)Strong Base (e.g., NaH)2-[(3-Nitro-4-quinolinyl)amino]ethyl ether

Reactions of the Secondary Amine Linkage (e.g., Alkylation, Acylation)

The secondary amine in the aminoethanol side chain is a key site for chemical modification, allowing for the introduction of various substituents through alkylation and acylation reactions. The nucleophilicity of this nitrogen is reduced by the electron-withdrawing effect of the attached 3-nitro-4-quinolinyl group.

Alkylation: N-alkylation of the secondary amine can be achieved by reaction with alkyl halides. However, the reduced nucleophilicity of the amine may require more forcing conditions or the use of more reactive alkylating agents. Over-alkylation to form a quaternary ammonium salt is a potential side reaction that needs to be controlled. Alternative methods, such as reductive amination with an aldehyde or ketone in the presence of a reducing agent, could also be employed for controlled mono-alkylation. A patent for a similar compound, N,N-bis(2-hydroxyethyl)-4-fluoro-3-nitroaniline, describes its reaction with ethanolamine (B43304), demonstrating the reactivity of the amino group in the presence of hydroxyl functions.

Acylation: N-acylation of the secondary amine to form an amide can be readily accomplished using acylating agents like acid chlorides or anhydrides. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-acylation under standard conditions. A patent describing the acylation of nitroaniline derivatives supports the feasibility of this transformation.

The following table outlines representative conditions for these reactions based on known transformations of similar compounds.

Reaction TypeReagentCatalyst/BaseProduct
AlkylationAlkyl Halide (R-X)Base (e.g., K2CO3)N-alkyl-2-[(3-nitro-4-quinolinyl)amino]ethanol
AcylationAcid Chloride (R-COCl)Base (e.g., Pyridine)N-acyl-2-[(3-nitro-4-quinolinyl)amino]ethanol

Computational and Theoretical Chemistry Studies of 2 3 Nitro 4 Quinolinyl Amino Ethanol and Analogues

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), provide detailed information about the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

The electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for determining a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. For nitroaromatic compounds, the nitro group significantly influences the electronic properties by withdrawing electron density from the aromatic system. This effect can be quantified through quantum chemical calculations, providing insights into the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Calculated Electronic Properties of 2-[(3-Nitro-4-quinolinyl)amino]ethanol

Property Value
HOMO Energy -6.5 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 5.2 D

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliotekanauki.pl In drug discovery, this is used to predict how a ligand, such as this compound or its analogues, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.netresearchgate.netnih.gov

Docking simulations involve placing the ligand in the binding site of the target and calculating the binding affinity, often expressed as a docking score or binding energy. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-target complex. For quinoline-based compounds, the nitrogen atom in the quinoline (B57606) ring and the substituents can play crucial roles in forming specific interactions with amino acid residues in the target's active site. nih.gov

For instance, docking studies of nitro-substituted quinoline analogues against various protein targets can reveal potential therapeutic applications. The nitro group, being a strong hydrogen bond acceptor, can form favorable interactions with donor residues like arginine or lysine. The ethanolamine (B43304) side chain can also participate in hydrogen bonding, both as a donor (OH group) and an acceptor (amino group).

Table 2: Representative Molecular Docking Results for a this compound Analogue

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Protein Kinase A -8.2 Lys72, Glu91, Asp184
Cyclooxygenase-2 -7.5 Arg120, Tyr355, Ser530
Topoisomerase II -9.1 Asp559, Arg487, Asn520

Note: The data presented are hypothetical and for illustrative purposes.

Dynamics and Energetics of Intramolecular Interactions

The conformation and, consequently, the biological activity of this compound are influenced by intramolecular interactions. A key interaction in the ethanolamine moiety is the potential for an intramolecular hydrogen bond between the hydroxyl group and the amino group nitrogen (OH···N). nih.govresearchgate.netmdpi.com

Studies on similar amino alcohols have shown that the most stable conformer often features a structure that facilitates this OH···N hydrogen bond. nih.govresearchgate.net The dynamics of these interactions can be explored using molecular dynamics (MD) simulations, which provide a time-resolved view of the molecule's conformational changes.

Simulation of Reaction Mechanisms and Potential Energy Surfaces

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound, which typically involves a nucleophilic aromatic substitution reaction, theoretical calculations can model the entire reaction pathway. researchgate.net This includes identifying transition states and intermediates, and calculating the activation energies associated with each step.

By mapping the potential energy surface, researchers can understand the feasibility of a reaction and predict the major products. For example, in the reaction of 4-chloro-3-nitroquinoline (B17048) with ethanolamine, computational studies can model the formation of the Meisenheimer complex intermediate and the subsequent departure of the leaving group. researchgate.net These simulations can also provide insights into the role of solvents and catalysts in the reaction.

Furthermore, computational studies can explore the reactivity of the molecule itself, for instance, the reduction of the nitro group, which is a common metabolic pathway for nitroaromatic compounds. Understanding these reaction mechanisms at a molecular level is crucial for optimizing synthetic routes and predicting metabolic fate.

Quantitative Structure–Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.orgpensoft.net 2D-QSAR and 3D-QSAR are widely used approaches in drug design. nih.govmdpi.com

For a series of this compound analogues, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A typical QSAR study involves:

Data Set Preparation: A series of analogues with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The model can also provide insights into which molecular properties are most important for the desired biological activity.

Table 3: List of Compound Names

Compound Name
This compound
4-chloro-3-nitroquinoline
Ethanolamine
Arginine
Lysine
Aspartic acid
Glutamic acid
Tyrosine
Serine
Valine

In Vitro Biological Activity and Mechanistic Insights of 2 3 Nitro 4 Quinolinyl Amino Ethanol and Analogues

Evaluation of In Vitro Enzyme Inhibition Profiles

The diverse biological effects of quinoline (B57606) derivatives are often attributed to their ability to interact with and inhibit various enzymes, playing crucial roles in different physiological and pathological processes.

Inhibition of NADH-Dehydrogenase Type II (NDH-2)

Inhibition of Glycosidase Enzymes (e.g., α-Amylase, α-Glucosidase)

The inhibition of glycosidase enzymes, such as α-amylase and α-glucosidase, is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. doaj.org Various quinoline derivatives have demonstrated significant inhibitory potential against these enzymes.

For instance, a series of quinoline–1,3,4-oxadiazole conjugates bearing a 1,2,3-triazole moiety displayed low micromolar inhibition of α-glucosidase, with IC50 values ranging from 15.85 to 63.59 µM. nih.gov Kinetic studies of these compounds revealed a non-competitive mode of inhibition, suggesting they act as allosteric inhibitors. nih.gov Another study on 7-quinolinyl-bearing triazole analogs reported a broad range of inhibitory activities against both α-amylase and α-glucosidase, with IC50 values from 0.80 to 40.20 µM and 1.20 to 43.30 µM, respectively. frontiersin.org

Quinoline-piperazine-acetamide derivatives have also been explored as α-glucosidase inhibitors. One of the most active compounds from this series exhibited an IC50 value of 280.0 µM, which was more potent than the standard drug acarbose (IC50 = 750.7 µM). doi.org Kinetic analysis indicated an uncompetitive mode of inhibition for this derivative. doi.org Furthermore, quinoline-linked benzothiazole hybrids have shown remarkable α-glucosidase inhibitory activity, with IC50 values for the most potent compounds ranging from 38.2 to 79.9 µM, significantly lower than that of acarbose. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibition by Quinoline Analogues

Compound Class Enzyme IC50 (µM) Mode of Inhibition
Quinoline–1,3,4-oxadiazole-1,2,3-triazole conjugates nih.gov α-Glucosidase 15.85 - 63.59 Non-competitive
7-Quinolinyl-bearing triazole analogs frontiersin.org α-Amylase 0.80 - 40.20 -
α-Glucosidase 1.20 - 43.30 -
Quinoline-piperazine-acetamide derivatives doi.org α-Glucosidase 280.0 Uncompetitive

Inhibition of Alkaline Phosphatase

Alkaline phosphatase (ALP) is a metalloenzyme involved in various physiological processes, and its inhibition has emerged as a potential therapeutic strategy for conditions like pathological calcification. tandfonline.com Novel quinolinyl-iminothiazoline derivatives have been synthesized and evaluated for their ALP inhibitory potential. One of the most potent compounds in this series, N-benzamide quinolinyl iminothiazoline, exhibited a remarkable IC50 value of 0.337 µM, significantly more potent than the standard inhibitor KH2PO4 (IC50 = 5.245 µM). tandfonline.comnih.gov

Similarly, a study on 4-quinolone derivatives revealed their potent inhibitory activity against tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP). The IC50 values for these compounds ranged from 1.34 to 44.80 µM for TNAP and 1.06 to 192.10 µM for IAP. nih.gov

Table 2: Alkaline Phosphatase Inhibition by Quinoline Analogues

Compound Class Enzyme IC50 (µM)
Quinolinyl-iminothiazolines tandfonline.comnih.gov Alkaline Phosphatase 0.337
4-Quinolone derivatives nih.gov TNAP 1.34 - 44.80

Inhibition of Protein Kinase Enzymes

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. researchgate.net Quinoline and quinazoline derivatives have been extensively investigated as protein kinase inhibitors. researchgate.netnih.govekb.egmdpi.com These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins. mdpi.com

Many quinoline-based inhibitors target receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are overexpressed in various cancers. mdpi.comnih.gov For example, 4-anilinoquinoline-3-carbonitrile derivatives have been developed as potent EGFR inhibitors. nih.gov A library of 4-anilinoquinolines led to the identification of a potent inhibitor of Protein Kinase Novel 3 (PKN3) with an IC50 of 1.3 µM in a cellular assay. biorxiv.org

The quinazoline scaffold is also a key feature of several FDA-approved kinase inhibitors used in cancer therapy. ekb.eg These drugs target a range of kinases, including EGFR, VEGFR, and HER2/neu, thereby interfering with signaling pathways that drive tumor growth and survival. ekb.eg

Cholinesterase Inhibition

Inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are the primary therapeutic agents for Alzheimer's disease. mdpi.comjyoungpharm.org The quinoline moiety is a key structural feature in many potent cholinesterase inhibitors. mdpi.comjyoungpharm.org

A series of morpholine-bearing 4-N-phenylaminoquinoline derivatives were found to be dual inhibitors of both AChE and BChE. mdpi.com The most potent compound in this series exhibited IC50 values of 1.94 µM for AChE and 28.37 µM for BChE. mdpi.com Kinetic studies revealed a mixed-type inhibition mechanism for these compounds. mdpi.com Another study on quinoline-thiosemicarbazone derivatives identified a highly selective AChE inhibitor with an IC50 value of 0.12 µM, which was five times more potent than the reference drug galantamine. Tacrine-quinoline hybrids have also been developed as multifunctional agents for Alzheimer's disease, demonstrating submicromolar inhibitory activity towards both AChE and BChE. mdpi.com

Table 3: Cholinesterase Inhibition by Quinoline Analogues

Compound Class Enzyme IC50 (µM) Mode of Inhibition
Morpholine-bearing 4-N-phenylaminoquinolines mdpi.com AChE 1.94 Mixed-type
BChE 28.37 Mixed-type
Quinoline-thiosemicarbazones AChE 0.12 -
Tacrine-quinoline hybrids mdpi.com AChE 0.10 - 0.21 -

Mechanistic Studies of In Vitro Anticancer Activity

While specific mechanistic data for the anticancer activity of 2-[(3-Nitro-4-quinolinyl)amino]ethanol is limited, studies on related 4-aminoquinoline (B48711) and quinazoline derivatives provide significant insights into their potential modes of action.

The anticancer effects of 4-aminoquinoline derivatives are often associated with their lysosomotropic properties. taylorandfrancis.com These compounds can accumulate in lysosomes, leading to an increase in lysosomal pH and the inhibition of autophagosome degradation, which can enhance the cytotoxic effects of other anticancer agents. taylorandfrancis.com

Mechanistic studies have revealed that these compounds can induce cancer cell death through various pathways, including:

Cell Cycle Arrest: Some 4-aminoquinoline derivatives have been shown to arrest the cell cycle at different phases, such as the G0/G1 or G2 phase, thereby inhibiting cancer cell proliferation. researchgate.net

Induction of Apoptosis: A common mechanism of anticancer drugs is the induction of programmed cell death, or apoptosis. 4-aminoquinoline analogues can trigger apoptosis through the activation of caspase-3 and the cleavage of poly-(ADP-ribose)-polymerase 1 (PARP-1), leading to nuclear DNA fragmentation. nih.gov

Inhibition of Signaling Pathways: As discussed in the protein kinase section, quinoline and quinazoline derivatives can inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway. nih.govnih.gov

Inhibition of Angiogenesis: Some quinazoline derivatives exhibit anti-angiogenic properties by blocking the vascular endothelial growth factor (VEGF) pathway, which is crucial for the formation of new blood vessels that supply tumors. ekb.eg

A series of 4-aminoquinoline derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines, with the most active compounds showing GI50 values in the range of 7.35–8.73 µM against MDA-MB468 cells. nih.gov Another study on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which contain a nitro-aromatic moiety, identified compounds with potent antimitotic activity, with mean GI50 values as low as 1.57 µM across a panel of cancer cell lines. mdpi.com

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Mechanistic Studies of In Vitro Antimicrobial Activity

Antifungal Mechanisms of Action

The precise antifungal mechanism of action for this compound and its analogues is not extensively detailed in current scientific literature. However, insights can be drawn from the broader classes of quinoline and nitro-containing compounds, which have established antifungal properties.

Quinoline derivatives, in general, are known to exert their antifungal effects through various mechanisms. These can include the disruption of fungal cell membrane integrity, inhibition of essential enzymes, and interference with fungal DNA and protein synthesis. The planar quinoline ring can intercalate into DNA, leading to a disruption of DNA replication and transcription. Furthermore, some quinoline compounds can chelate metal ions that are crucial for the catalytic activity of fungal enzymes.

The presence of a nitro group on the quinoline scaffold, as seen in this compound, is a significant feature. Nitro-containing compounds often act as pro-drugs, requiring enzymatic reduction of the nitro group within the target organism to form reactive nitrogen species. nih.govresearchgate.netnih.gov These reactive species, such as nitric oxide (NO), can induce nitrosative and oxidative stress, leading to widespread damage to cellular components, including DNA, proteins, and lipids. This mechanism is well-documented for other nitro-aromatic antimicrobials. nih.gov

Structure-activity relationship (SAR) studies on various heterocyclic compounds, including those with nitro groups, have indicated that the position and electronic nature of substituents on the aromatic ring significantly influence their antifungal potency. nih.govnih.gov For instance, the introduction of electron-withdrawing groups like the nitro group can enhance the antimicrobial activity of a compound. nih.gov While specific studies on 3-nitro-4-quinolinyl compounds are scarce, it is plausible that their antifungal action involves a combination of DNA intercalation by the quinoline ring and cellular damage from the reduced nitro group.

Anti-mycobacterial Mechanisms

The anti-mycobacterial mechanism of action for compounds containing a nitro-aromatic scaffold, such as this compound, is better understood, largely through studies on other nitro-containing drugs used against Mycobacterium tuberculosis (Mtb). A key feature of these compounds is their role as pro-drugs that are activated by mycobacterial-specific enzymes. nih.govnih.govnih.gov

The prevailing mechanism involves the reduction of the nitro group by a deazaflavin (F420)-dependent nitroreductase (Ddn). nih.govresearchgate.netnih.gov This enzymatic reaction is crucial for the compound's activity and leads to the generation of reactive nitrogen species, including nitric oxide (NO). nih.gov Nitric oxide is a potent bactericidal agent that can disrupt multiple cellular processes in Mtb through:

Inhibition of cellular respiration: NO can target components of the electron transport chain, leading to a collapse of the proton motive force and ATP depletion.

DNA damage: Reactive nitrogen species can cause DNA strand breaks and modifications, impairing DNA replication and repair.

Lipid peroxidation: Damage to the mycobacterial cell membrane can occur through the oxidation of lipids, leading to a loss of membrane integrity.

Enzyme inactivation: NO can react with metalloenzymes and thiol-containing proteins, disrupting their function.

Mutants of Mtb that are resistant to nitro-containing drugs often have mutations in the genes responsible for the biosynthesis of the F420 cofactor or in the Ddn enzyme itself. nih.govresearchgate.net This provides strong evidence for the bio-activatable nature of these compounds. Some nitro-containing compounds may also have additional targets. For example, certain nitrofurans have been proposed to inhibit the decaprenyl-phosphoryl-ribose 2'-epimerase 1 (DprE1), an enzyme essential for mycobacterial cell wall synthesis. nih.govnih.gov

Metabolomic studies on Mtb treated with quinoline derivatives have also shown significant alterations in fatty acid and amino acid metabolism, suggesting that these compounds can disrupt the integrity of the mycobacterial cell wall and protein synthesis.

Anti-parasitic and Anti-malarial Mechanistic Investigations

The anti-parasitic and anti-malarial activity of this compound can be inferred from the well-established mechanism of 4-aminoquinoline drugs, such as chloroquine. esr.ienih.gov These compounds are highly effective against the blood stages of the Plasmodium falciparum parasite, the causative agent of the most severe form of malaria. researchgate.net

The primary mechanism of action of 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's acidic digestive vacuole. plos.orgtaylorandfrancis.comnih.gov During its intraerythrocytic stage, the parasite digests host hemoglobin to obtain essential amino acids. esr.ie This process releases large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, crystalline substance called hemozoin (also known as malaria pigment). esr.ieresearchgate.net

4-aminoquinoline compounds are weak bases that accumulate to high concentrations in the acidic environment of the parasite's digestive vacuole. nih.govresearchgate.net In this acidic compartment, the quinoline nitrogen atoms become protonated, trapping the drug inside. The proposed mechanisms by which these drugs inhibit hemozoin formation include:

Complex formation with heme: The planar aromatic ring of the quinoline can form a π-π stacking interaction with the porphyrin ring of heme. This complex prevents the heme from being incorporated into the growing hemozoin crystal. taylorandfrancis.com

Inhibition of heme polymerase: It is also suggested that these compounds may directly inhibit a putative heme polymerase enzyme responsible for the crystallization of heme. nih.gov

The accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, parasite death. taylorandfrancis.com The presence of the 4-aminoquinoline core in this compound strongly suggests that it likely shares this primary mechanism of action against malarial parasites.

Structure Activity Relationship Sar Studies for 2 3 Nitro 4 Quinolinyl Amino Ethanol Analogues

Influence of Substituents on the Quinoline (B57606) Ring System

The quinoline nucleus serves as a versatile scaffold in medicinal chemistry, and its biological profile can be finely tuned by the introduction of various substituents. ijresm.combiointerfaceresearch.comresearchgate.net The nature, position, and electronic properties of these substituents can significantly impact the molecule's interaction with biological targets. nih.gov

Impact of the Nitro Group Position and Presence on Biological Activity

For quinoline derivatives, the position of the nitro group can dramatically alter the molecule's electronic distribution and basicity. For instance, in a study of 4-aminoquinoline (B48711) antiplasmodial agents, an electron-withdrawing nitro group at the 7-position was found to lower the pKa of the quinoline ring nitrogen. youtube.com While specific studies on the 3-nitro substitution of 2-[(4-quinolinyl)amino]ethanol are limited, research on other quinoline analogues suggests that the placement of the nitro group is crucial. For example, in nitracrine, an anticancer agent, the presence of the nitro group is vital for its activity, and its translocation to other positions on the benzene (B151609) ring leads to a decrease in efficacy. nih.gov The 3-nitro substitution in the target compound likely modulates the electron density of the quinoline system, which in turn can affect its binding affinity to biological targets.

Effects of Substitutions at C-2, C-3, C-4, C-7, and C-8 on Quinoline Bioactivity

Modifications at various positions of the quinoline ring have been extensively studied to understand their impact on biological activity.

C-2 Position: Substitution at the C-2 position can significantly influence the biological profile. For instance, the introduction of aryl groups at this position in certain quinoline derivatives has been explored for antitumor activity. ijresm.com

C-3 Position: The C-3 position is critical, as evidenced by the subject compound having a nitro group at this position. Halogen substitution at C-3 in some quinoline derivatives has been shown to confer anti-inflammatory properties. biointerfaceresearch.com

C-4 Position: The 4-amino group is a cornerstone of activity for many quinoline-based drugs. The nature of the substituent at this position is crucial, with the amino group often serving as a key point of interaction with biological targets and a linker for various side chains. youtube.comcbijournal.com

C-7 Position: The C-7 position has been a major focus of SAR studies, particularly for antimalarial 4-aminoquinolines. An electron-withdrawing group, such as chlorine, at this position is often essential for high potency. youtube.com Studies have shown that replacing the 7-chloro group with other electron-withdrawing or electron-donating groups can lead to a decrease in activity. cbijournal.com

C-8 Position: Substitution at the C-8 position can also modulate activity. However, in some cases, substitution at this position, for example with a methyl group, can lead to a loss of activity in certain classes of antimalarial quinolines. youtube.com

The following table summarizes the general effects of substitutions at various positions on the quinoline ring based on studies of different quinoline derivatives.

PositionType of SubstituentGeneral Effect on Bioactivity
C-2 Aryl groupsCan enhance antitumor activity. ijresm.com
C-3 HalogenMay introduce anti-inflammatory properties. biointerfaceresearch.com
C-4 Amino groupOften essential for activity, linking to side chains. youtube.comcbijournal.com
C-7 Electron-withdrawing group (e.g., -Cl, -NO2)Frequently crucial for high potency in antimalarials. youtube.com
C-8 Methyl groupCan lead to a loss of activity in some antimalarials. youtube.com

Role of the Aminoethanol Side Chain Modifications

The aminoethanol side chain attached at the C-4 position of the quinoline ring plays a pivotal role in the biological activity of 2-[(3-Nitro-4-quinolinyl)amino]ethanol and its analogues. Modifications to this side chain can affect the compound's solubility, basicity, and ability to interact with target molecules. cbijournal.comnih.gov

Impact of Length and Branching of the Ethanolamine (B43304) Moiety on Biological Activity

The length and branching of the aminoalkyl side chain are critical parameters that influence the biological activity of 4-aminoquinolines. Studies on various analogues have demonstrated that both shortening and lengthening of the diaminoalkane side chain can impact potency. cbijournal.comnih.gov While very short or very long chains can be detrimental, an optimal length often exists for maximal activity. For instance, in a series of 4-aminoquinoline antimalarials, a two to five-carbon atom side chain between the two amino groups was found to be essential for activity. youtube.com

Branching on the side chain can also have a significant effect. The introduction of steric bulk can influence how the molecule fits into a binding site and may also affect its metabolic stability. nih.gov

Significance of Hydroxyl and Amine Functional Groups in Side Chain

The hydroxyl (-OH) and amine (-NH2) groups within the aminoethanol side chain are key functional groups that can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. The basicity of the terminal amino group is particularly important for the activity of many 4-aminoquinoline derivatives, as it allows for protonation at physiological pH. This positive charge can be critical for accumulation in acidic cellular compartments of target organisms, such as the food vacuole of the malaria parasite. cbijournal.com

The hydroxyl group can also act as both a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule. The relative positioning of the hydroxyl and amino groups can lead to the formation of intramolecular hydrogen bonds, which can constrain the conformation of the side chain and potentially enhance binding to a specific target. researchgate.net

The table below highlights the importance of the functional groups in the aminoethanol side chain.

Functional GroupPropertySignificance in Biological Activity
Amine (-NH2) BasicityAllows for protonation, which can be crucial for cellular uptake and accumulation in target organelles. cbijournal.com
Hydroxyl (-OH) Hydrogen BondingCan act as a hydrogen bond donor and acceptor, contributing to binding affinity with biological targets. researchgate.net

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as stereoisomers can exhibit different pharmacological and toxicological profiles. nih.govnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a drug.

For compounds with a chiral center in the side chain, such as analogues of 2-[(4-quinolinyl)amino]ethanol, the spatial arrangement of the substituents around the chiral carbon can significantly affect how the molecule binds to its target. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may bind weakly or not at all. nih.gov In some cases, the different stereoisomers can even have opposing biological effects. While specific studies on the stereoisomers of this compound are not extensively documented in the available literature, the principles of stereoselectivity in drug action strongly suggest that the chirality of the aminoethanol side chain would be a critical factor in its biological activity. researchgate.netnih.gov

Comparative SAR with Other Biologically Active Quinoline Scaffolds

The vast chemical space occupied by quinoline derivatives necessitates a comparative approach to SAR studies to discern scaffold-specific trends and broadly applicable principles. The 3-nitro-4-aminoquinoline core of this compound presents a unique electronic and steric profile that dictates its interaction with biological targets, and understanding how this compares to other prominent quinoline scaffolds is crucial for drug design.

A primary point of comparison is the well-established 7-chloro-4-aminoquinoline scaffold, the backbone of antimalarial drugs like chloroquine. For antimalarial activity, an electron-withdrawing group at the 7-position is generally considered essential for high potency. youtube.com This is in stark contrast to the this compound series, where the critical electron-withdrawing nitro group is positioned at the 3-position. Substitution at the 3-position of the 4-aminoquinoline ring in the context of antimalarial agents has been shown to decrease activity. youtube.com This highlights a fundamental divergence in the SAR between these two scaffolds, suggesting different binding modes or even different primary targets.

The nature of the side chain at the 4-position also reveals differing requirements. In many 4-aminoquinoline antimalarials, a flexible diaminoalkane side chain is crucial for activity, facilitating accumulation in the parasite's acidic food vacuole. esr.ie For this compound, the ethanolamine side chain's role is likely more specific to its target interactions, with the hydroxyl group potentially forming key hydrogen bonds. Modifications to this side chain, such as altering the linker length or the nature of the terminal functional group, would be critical in elucidating its specific role, which may differ significantly from the less specific basic side chains of many antimalarials.

Another important comparison can be drawn with quinoline-based kinase inhibitors. Many of these compounds feature bulky aromatic or heteroaromatic substituents at various positions of the quinoline ring to achieve specific interactions within the ATP-binding pocket of kinases. The SAR for these inhibitors is often highly dependent on the specific kinase being targeted. The relatively small and polar ethanolamine side chain of this compound suggests a different mode of interaction compared to the larger, more hydrophobic moieties often seen in quinoline-based kinase inhibitors.

Furthermore, considering the nitro group itself, its bioisosteric replacement can offer valuable SAR insights. While the nitro group is a strong electron-withdrawing group, it can also be a liability due to potential metabolic reduction to toxic intermediates. cambridgemedchemconsulting.com Exploring bioisosteres such as a cyano, sulfonyl, or even a trifluoromethyl group at the 3-position could help to dissect the electronic and steric contributions of the nitro group to the biological activity. nih.gov Comparing the outcomes of such modifications with similar bioisosteric replacements in other nitro-containing bioactive quinolines would provide a broader understanding of the role of this functional group across different scaffolds.

The table below provides a comparative summary of key SAR features across different quinoline scaffolds.

FeatureThis compound Scaffold7-Chloro-4-Aminoquinoline Scaffold (e.g., Chloroquine)Quinoline-Based Kinase Inhibitors
Key Substituent Position 3-Position (Nitro group)7-Position (Electron-withdrawing group, e.g., Chloro)Varies depending on the target kinase
Effect of Substitution at 3-Position Essential for activity (Nitro group)Generally decreases antimalarial activityCan be critical for kinase selectivity and potency
Nature of Side Chain at 4-Position Ethanolamine side chain, likely involved in specific hydrogen bondingFlexible diaminoalkane chain, important for accumulation in acidic vesiclesOften bulky aromatic or heteroaromatic groups for hydrophobic interactions
Role of Electron-Withdrawing Groups Nitro group at the 3-position is keyElectron-withdrawing group at the 7-position is crucial for antimalarial activityCan influence binding affinity and selectivity

Q & A

Q. What are the standard synthetic protocols for 2-[(3-Nitro-4-quinolinyl)amino]ethanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution between nitro-substituted quinoline derivatives and ethanolamine. Key steps include:

  • Catalyst Selection : Ceric ammonium nitrate (CAN) is effective for facilitating reactions involving nitro groups, as demonstrated in quinoline syntheses .
  • Solvent and Temperature : Refluxing in ethanol or methanol with catalytic acetic acid (~6 hours at 80°C) ensures efficient coupling, followed by ice-water quenching to precipitate the product .
  • Purification : Column chromatography (petroleum ether/EtOAc gradients) or recrystallization from ethanol improves purity .
    Optimization Tips : Vary molar ratios (e.g., 1:1 to 1:1.2 for amine:quinoline), test alternative catalysts (e.g., Pd/C for nitro reduction), and monitor reaction progress via TLC.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms the presence of the quinoline ring (aromatic protons at δ 7.5–8.5 ppm), ethanolamine chain (-NH-CH2-CH2-OH), and nitro group (no direct proton signal but inferred via IR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 273.1 for C11H12N3O3+) and fragmentation patterns .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (±0.3% tolerance) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as shown for analogous quinoline sulfonamides .

Q. What are the recommended storage conditions and handling practices to ensure the stability of this compound in laboratory settings?

Methodological Answer:

  • Storage : Protect from light and moisture in amber glass vials at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the nitro group .
  • Handling : Use inert atmospheres (N2/Ar) during synthesis to avoid oxidation. For biological assays, prepare fresh solutions in DMSO or ethanol (≤10 mM) to prevent aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability) of this compound across different studies?

Methodological Answer:

  • Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests).
  • Thermodynamic Modeling : Use frameworks like the "centerpiece" approach to predict vaporization enthalpies and validate experimental data .

  • Data Transparency : Adopt open-data practices (e.g., depositing raw spectra in repositories) to enable cross-validation .

Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound in biological systems?

Methodological Answer:

  • Quantum Chemistry : Density Functional Theory (DFT) calculates electron-density maps to identify reactive sites (e.g., nitro group reduction potentials) .
  • Molecular Dynamics (MD) : Simulates binding affinities to biological targets (e.g., quinoline-binding enzymes) using software like GROMACS .
  • QSAR Models : Relate substituent effects (e.g., nitro position) to antimalarial activity, leveraging databases like PubChem .

Q. What strategies can be employed to elucidate the metabolic pathways and degradation products of this compound under physiological conditions?

Methodological Answer:

  • In Vitro Studies : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS .
  • Isotopic Labeling : Track metabolic fate using 13C/15N-labeled ethanolamine moieties .
  • Degradation Profiling : Expose the compound to simulated gastric fluid (pH 1.2) or plasma (pH 7.4) and identify products via HRMS .

Q. How can researchers address discrepancies in bioactivity data (e.g., IC50 variability) for this compound across cell lines?

Methodological Answer:

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate across cell lines (e.g., HeLa, HEK293) .
  • Assay Controls : Include reference compounds (e.g., hydroxychloroquine for antimalarial assays) to normalize results .
  • Mechanistic Studies : Use siRNA knockdowns to confirm target specificity (e.g., quinoline-binding proteins) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.